2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with a unique structure that includes both an ether and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butan-2-ol with 4-(methylsulfanyl)butanoic acid under acidic conditions to form the ether linkage. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of butan-2-ol and 4-(methylsulfanyl)butanoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alcohols and carboxylic acids
Scientific Research Applications
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, including oxidation-reduction reactions and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-2-oxobutanoic acid
- 2-[(Butan-2-yl)oxy]-4-oxobutanoic acid
- 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)pentanoic acid
Uniqueness
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is unique due to its combination of ether and thioether functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
652968-15-5 |
---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-butan-2-yloxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-4-7(2)12-8(9(10)11)5-6-13-3/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
GMOXUMDDOLNEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CCSC)C(=O)O |
Origin of Product |
United States |
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